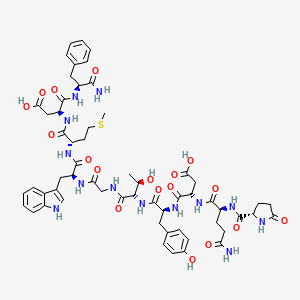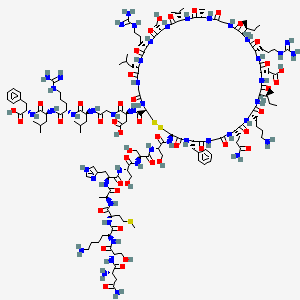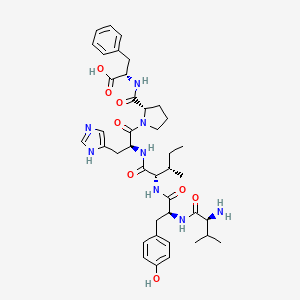
コラーゲンペプチドIII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Collagen peptide III is a bioactive compound derived from collagen, a major structural protein found in the extracellular matrix of various connective tissues. Collagen peptide III is specifically derived from type III collagen, which is predominantly found in the skin, blood vessels, and internal organs. This peptide is known for its high bioavailability and ability to support skin health, wound healing, and tissue regeneration.
科学的研究の応用
Collagen peptide III has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study protein-peptide interactions and enzymatic hydrolysis.
Biology: Investigated for its role in cell signaling, adhesion, and migration.
Medicine: Utilized in wound healing, tissue engineering, and regenerative medicine due to its ability to promote cell proliferation and differentiation.
Industry: Incorporated into cosmetics and nutraceuticals for its skin-enhancing properties .
作用機序
Target of Action
Collagen Peptide III, a member of the collagen family, plays a pivotal role in maintaining tissue integrity and function . It is involved in physiological processes like wound healing, hemostasis, and pathological conditions such as fibrosis and cancer . The primary targets of Collagen Peptide III include cellular processes essential for its synthesis and maturation, such as translation regulation and microRNA activity . Enzymes involved in collagen modification, such as prolyl-hydroxylases or lysyl-oxidases, are also indirect therapeutic targets . Furthermore, Collagen Peptide III can inhibit the activities of dipeptidyl peptidase-4, angiotensin-converting enzyme, and hypoxia-inducible factor prolyl hydroxylase .
Mode of Action
Collagen Peptide III interacts with its targets to modulate various biological processes. For instance, it stimulates skin fibroblast growth, promotes hyaluronic acid production in fibroblasts, chondrocytes, and synovium cells, and induces the differentiation of osteoblasts, preadipocytes, myoblasts, chondrocytes, and T-helper cells . These interactions result in changes in cellular behavior and phenotype, contributing to the compound’s therapeutic effects .
Biochemical Pathways
Collagen Peptide III affects several biochemical pathways. It is involved in the regulation of cellular processes essential for collagen synthesis and maturation . It also influences the activity of enzymes involved in collagen modification . Moreover, it plays a role in neuronal maturation, circuit formation, axon guidance, and synaptogenesis in the brain .
Pharmacokinetics
The pharmacokinetics of Collagen Peptide III is characterized by its bioavailability and absorption by the body. Collagen peptides are derived from collagen through a process called enzymatic hydrolysis, which breaks down the large collagen molecules into smaller peptides . This process results in collagen peptides with a low molecular weight, making them highly bioavailable and easily absorbed by the body .
Result of Action
The action of Collagen Peptide III leads to various molecular and cellular effects. It enhances skin hydration, elasticity, and firmness, reducing the appearance of wrinkles and fine lines . It also stimulates skin fibroblast growth, promotes hyaluronic acid production in fibroblasts, chondrocytes, and synovium cells, and induces the differentiation of osteoblasts, preadipocytes, myoblasts, chondrocytes, and T-helper cells .
Action Environment
The action, efficacy, and stability of Collagen Peptide III can be influenced by environmental factors. For instance, changes in the structure and/or deposition of collagen can impact cellular signaling and tissue biomechanics in the brain, which in turn can alter cellular responses . Furthermore, the enzymatic process of collagen hydrolysis, which results in collagen peptides, can be influenced by environmental conditions .
生化学分析
Biochemical Properties
Collagen Peptide III exhibits powerful biological performance, interacting with various enzymes, proteins, and other biomolecules . It has a multi-hierarchical structure and can be processed into various forms such as fibrils, scaffolds, membranes, microspheres, hydrogels, and sponges for use in specific applications . The interaction between Collagen Peptide III and cells is mediated by its specific peptide repeat unit and triple helix structure . It regulates cell adhesion, proliferation, differentiation, and signal response by binding to specific receptors such as integrins, glycoproteins, and proteoglycan receptors .
Cellular Effects
Collagen Peptide III has significant effects on various types of cells and cellular processes. It can facilitate basal biological behaviors of human skin fibroblasts, such as adhesion, proliferation, and migration . It also enhances skin hydration, elasticity, and firmness, reducing the appearance of wrinkles and fine lines . Furthermore, studies show that Collagen Peptide III can be beneficial for some extracellular matrix-expressing cell phenotypes .
Molecular Mechanism
The mechanism of action of Collagen Peptide III is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with cells mediated by its specific peptide repeat unit and triple helix structure, regulating their adhesion, proliferation, differentiation, and signal response .
Temporal Effects in Laboratory Settings
The effects of Collagen Peptide III change over time in laboratory settings. It has been shown that collagen-based scaffolds can promote wound healing through long-term effects, as opposed to the short-term effects of a single clinical treatment . Understanding the thermal stability of Collagen Peptide III is also of great significance for practical applications .
Dosage Effects in Animal Models
The effects of Collagen Peptide III vary with different dosages in animal models. For instance, treatment with Collagen Peptide III increased the collagen content and ratio of type I to type III collagen in a dose-dependent manner, suggesting that Collagen Peptide III improved skin laxity by changing skin collagen quantitatively and qualitatively .
Metabolic Pathways
Collagen Peptide III is involved in several metabolic pathways. Proline availability, regulated by collagen biosynthesis/degradation ratio and endogenous synthesis of this amino acid, influences redox balance, DNA biosynthesis, epigenetic modifications, apoptosis, and autophagy .
Transport and Distribution
Collagen Peptide III is transported and distributed within cells and tissues. It is synthesized by cells as a pre-procollagen . The signal peptide is cleaved off producing a procollagen molecule. Three identical type III procollagen chains come together at the carboxy-terminal ends, and the structure is stabilized by the formation of disulphide bonds .
Subcellular Localization
The subcellular localization of Collagen Peptide III and its effects on activity or function are complex. It is synthesized by cells as a pre-procollagen . After the signal peptide is cleaved off, a procollagen molecule is produced. This molecule then undergoes further modifications and assembly processes to form the mature Collagen Peptide III .
準備方法
Synthetic Routes and Reaction Conditions: Collagen peptide III can be synthesized through enzymatic hydrolysis of type III collagen. The process involves breaking down the large collagen molecules into smaller peptides using specific enzymes such as pepsin, trypsin, or collagenase. The reaction conditions typically include maintaining a pH of around 7.5 to 8.5 and a temperature range of 37°C to 50°C .
Industrial Production Methods: In industrial settings, collagen peptide III is often produced using recombinant DNA technology. This involves inserting the gene encoding type III collagen into a suitable host organism, such as Escherichia coli or Pichia pastoris, which then expresses the collagen protein. The protein is subsequently purified and hydrolyzed to obtain collagen peptide III .
化学反応の分析
Types of Reactions: Collagen peptide III undergoes various chemical reactions, including:
Oxidation: Collagen peptides can be oxidized by reactive oxygen species, leading to the formation of carbonyl groups.
Reduction: Reduction reactions can occur in the presence of reducing agents like dithiothreitol, which can break disulfide bonds within the peptide.
Substitution: Collagen peptides can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by specific enzymes
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents at neutral pH and room temperature.
Reduction: Dithiothreitol or beta-mercaptoethanol at slightly acidic to neutral pH and moderate temperatures.
Substitution: Enzymatic catalysts such as transglutaminase under physiological conditions
Major Products:
Oxidation: Carbonylated peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups
類似化合物との比較
Collagen Peptide I: Derived from type I collagen, primarily found in skin, tendons, and bones. It is known for its role in maintaining skin elasticity and bone strength.
Collagen Peptide II: Derived from type II collagen, found in cartilage. It is essential for joint health and is often used in supplements for osteoarthritis.
Gelatin: A partially hydrolyzed form of collagen, used in food and pharmaceuticals for its gelling properties
Uniqueness of Collagen Peptide III: Collagen peptide III is unique due to its specific origin from type III collagen, which is crucial for the structural integrity of hollow organs and blood vessels. Its high bioavailability and ability to promote wound healing and tissue regeneration make it particularly valuable in medical and cosmetic applications .
特性
CAS番号 |
1228371-11-6 |
|---|---|
分子式 |
C24H38N8O9 |
分子量 |
582.61 |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Collagen peptide III |
製品の起源 |
United States |
Q1: What is the significance of increased pro-collagen peptide III expression in the context of cardiac remodeling?
A: Pro-collagen peptide III serves as a biomarker for fibroblast activity, which plays a crucial role in collagen synthesis and deposition [, ]. In the context of cardiac remodeling, studies have shown that reduced Connexin43 (Cx43) expression, a protein responsible for cell-to-cell communication, leads to enhanced fibroblast activity []. This increase in fibroblast activity is reflected in higher pro-collagen peptide III expression and ultimately contributes to excessive collagen deposition (fibrosis) in the heart. This excessive fibrosis disrupts the normal cardiac structure and electrical conduction, leading to an increased risk of arrhythmias [].
Q2: How does reduced Cx43 expression contribute to increased pro-collagen peptide III expression and fibrosis?
A: While the exact mechanisms linking reduced Cx43 expression to increased pro-collagen peptide III expression remain unclear, research suggests that reduced cell-to-cell coupling due to lower Cx43 levels might create a microenvironment that favors fibroblast proliferation and activity []. This could involve altered signaling pathways or changes in the extracellular matrix composition, ultimately promoting collagen synthesis and deposition. Further investigation is needed to elucidate the precise molecular pathways involved in this process.
Q3: Can you explain the role of pro-collagen peptide III as a biomarker in preclinical studies?
A: Pro-collagen peptide III, as a precursor to mature collagen, offers valuable insights into the dynamics of collagen synthesis and deposition. In preclinical studies, particularly those investigating liver fibrosis, measuring serum pro-collagen peptide III levels can indicate the extent of ongoing fibrogenesis []. This allows researchers to assess the effectiveness of antifibrotic therapies by monitoring changes in pro-collagen peptide III levels in response to treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









